REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:18])[CH2:3][N:4]1[C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[S:11][C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CS(C)=O>[O:1]=[C:2]([CH3:18])[CH2:3][N:4]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[S:11][C:12]2[C:17]1=[CH:16][CH:15]=[CH:14][CH:13]=2 |f:2.3|
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
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OC(CN1C2=CC=CC=C2SC=2C=CC=CC12)C
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Name
|
|
Quantity
|
9.5 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the reaction mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The extract was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
thus obtained brown solid was purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
to give pale green needle-like crystals
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O=C(CN1C2=CC=CC=C2SC=2C=CC=CC12)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |